

Efficacy of 1,4-Diazepane Derivatives in Cell-Based Assays: A Comparative Guide

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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepane

Cat. No.: B1337550

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This guide provides a comprehensive comparison of the efficacy of 1,4-diazepane derivatives in various cell-based assays, with a focus on their potential as sigma receptor modulators and anti-cancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to support further investigation and development of this promising class of compounds.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its inherent structural flexibility allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. This guide will delve into the cell-based evaluation of these derivatives, providing a comparative analysis of their performance in key therapeutic areas.

Section 1: Sigma Receptor Modulation

Sigma receptors, comprising the σ_1 and σ_2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.^[2] They are implicated in a variety of cellular processes and represent promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.^{[2][3]} A recent study by

Zampieri et al. (2019) provides valuable insights into the structure-activity relationship of a series of 1,4-diazepane-based sigma receptor ligands.[2]

Comparative Binding Affinities of 1,4-Diazepane Derivatives

The following table summarizes the binding affinities (K_i) of several 1,4-diazepane derivatives for σ_1 and σ_2 receptors, as determined by radioligand binding assays. Lower K_i values indicate higher binding affinity.

Compound ID	Structure	σ_1 K_i (nM)	σ_2 K_i (nM)
2c	Benzofuran derivative	8	33
2d	Quinoline derivative	19	78
3c	2,4-dimethyl substituted benzofuran derivative	8	28
3d	2,4-dimethyl substituted quinoline derivative	15	45
Haloperidol (Reference)	-	2.1	3.5
(+)-Pentazocine (Reference)	-	2.8	>10,000

Data sourced from Zampieri et al., 2019.[2]

Expert Analysis: The data reveals that the benzofuran-substituted derivative 2c and its 2,4-dimethyl analog 3c exhibit the highest affinity for the σ_1 receptor, with K_i values of 8 nM.[2] Notably, all the tested 1,4-diazepane derivatives displayed a preferential binding to the σ_1 receptor over the σ_2 receptor.[2] The conformational flexibility of the diazepane ring appears to be a key contributor to the observed high affinity for sigma receptors.[2]

Cytotoxicity Profile of Sigma Receptor Ligands

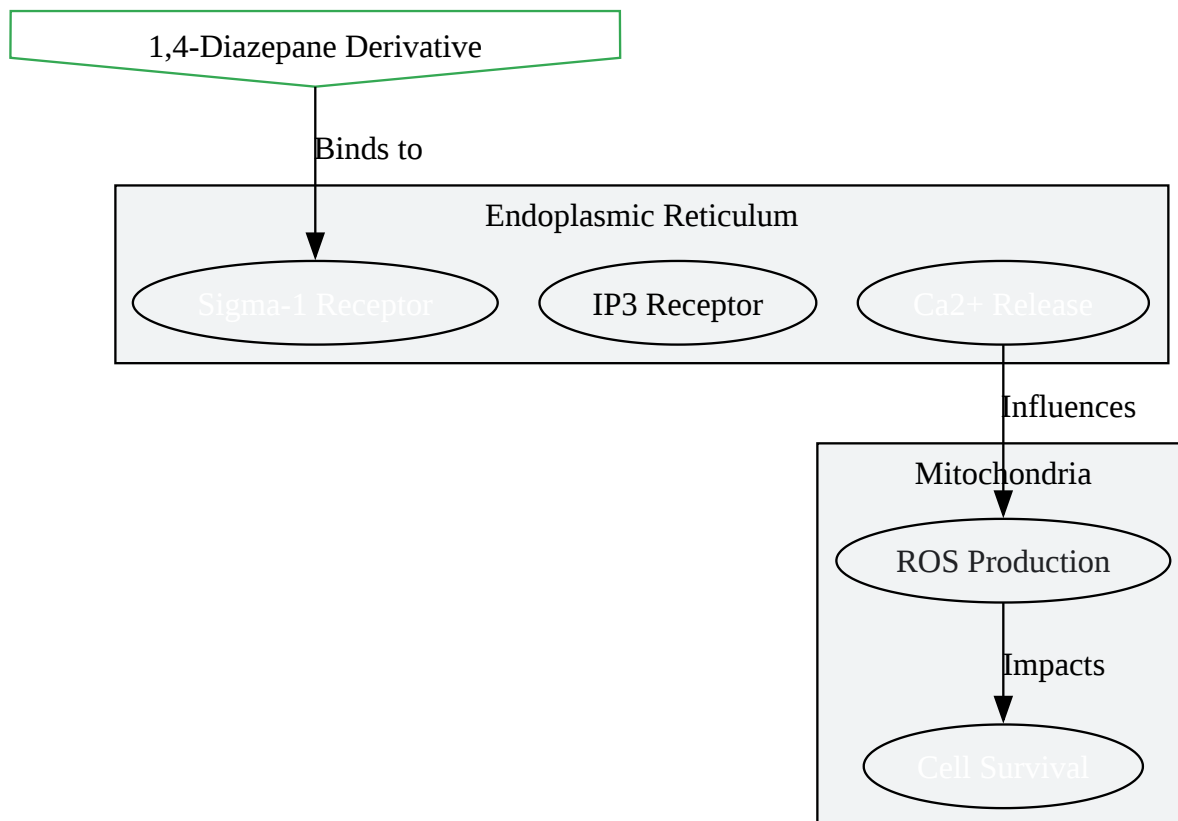
A critical aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of the lead compounds was evaluated in human neuroblastoma (SH-SY5Y) and pancreatic cancer (PANC1) cell lines using the MTT assay.

Compound ID	Cell Line	Concentration (μM)	Cell Viability (%)
2c	SH-SY5Y	50	127
100	98		
PANC1	50	196	
100	127		
2d	SH-SY5Y	50	Not Reported
100	Not Reported		
PANC1	50	Not Reported	
100	Not Reported		
3d	SH-SY5Y	50	Not Reported
100	Not Reported		
PANC1	50	Not Reported	
100	51		

Data sourced from Zampieri et al., 2019.[\[2\]](#)

Expert Analysis: The majority of the tested 1,4-diazepane derivatives, including the high-affinity σ_1 ligands 2c and 2d, demonstrated a lack of significant cytotoxicity at concentrations up to 100 μM.[\[2\]](#) This low cytotoxicity profile is a highly desirable characteristic for potential therapeutic agents targeting the central nervous system. Compound 3d showed moderate toxicity towards PANC1 cells at the highest concentration tested.[\[2\]](#)

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Section 2: Anti-Cancer Efficacy

The 1,4-diazepane scaffold has also been explored for its potential in developing novel anti-cancer agents. Several studies have reported the synthesis and cytotoxic evaluation of various derivatives against a panel of cancer cell lines.

Comparative Cytotoxicity of 1,4-Diazepine Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected 1,4-diazepine derivatives against different human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Analogue 9	HCT-116 (Colon)	16.19 ± 1.35	[4]
MCF-7 (Breast)	17.16 ± 1.54	[4]	
Compound 7c	HepG-2 (Liver)	4.4 - 13	[5]
MCF-7 (Breast)	4.4 - 13	[5]	
HCT-116 (Colon)	4.4 - 13	[5]	
Compound 30k	HCT-116 (Colon)	0.45	[6]
A549 (Lung)	0.36	[6]	
Doxorubicin (Reference)	HCT-116 (Colon)	Not specified in source	[4]
MCF-7 (Breast)	Not specified in source	[4]	
Vinblastine (Reference)	HepG-2, MCF-7, HCT- 116	Not specified in source	[5]

Expert Analysis: The presented data indicates that 1,4-diazepane derivatives can exhibit potent anti-proliferative activity against various cancer cell lines. For instance, compound 30k, a pyrimidine derivative incorporating a 1,4-diazepane ring, demonstrated sub-micromolar activity against HCT-116 and A549 cells.[6] The thieno[2,3-e][5][7]diazepine derivative 7c also showed significant cytotoxicity.[5] These findings underscore the potential of the 1,4-diazepane scaffold as a template for the design of novel anti-cancer therapeutics.

Section 3: Acetylcholinesterase (AChE) Inhibition

While specific data on the AChE inhibitory activity of **1-propyl-1,4-diazepane** derivatives is limited in the current literature, studies on the structurally related benzodiazepines have shown inhibitory effects on cholinesterases.[7][8][9] This suggests that the 1,4-diazepane scaffold may have potential as a starting point for the development of novel AChE inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease. Further investigation in this area is warranted.

Experimental Protocols

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for determining the cytotoxic effects of 1,4-diazepane derivatives on adherent cancer cell lines.

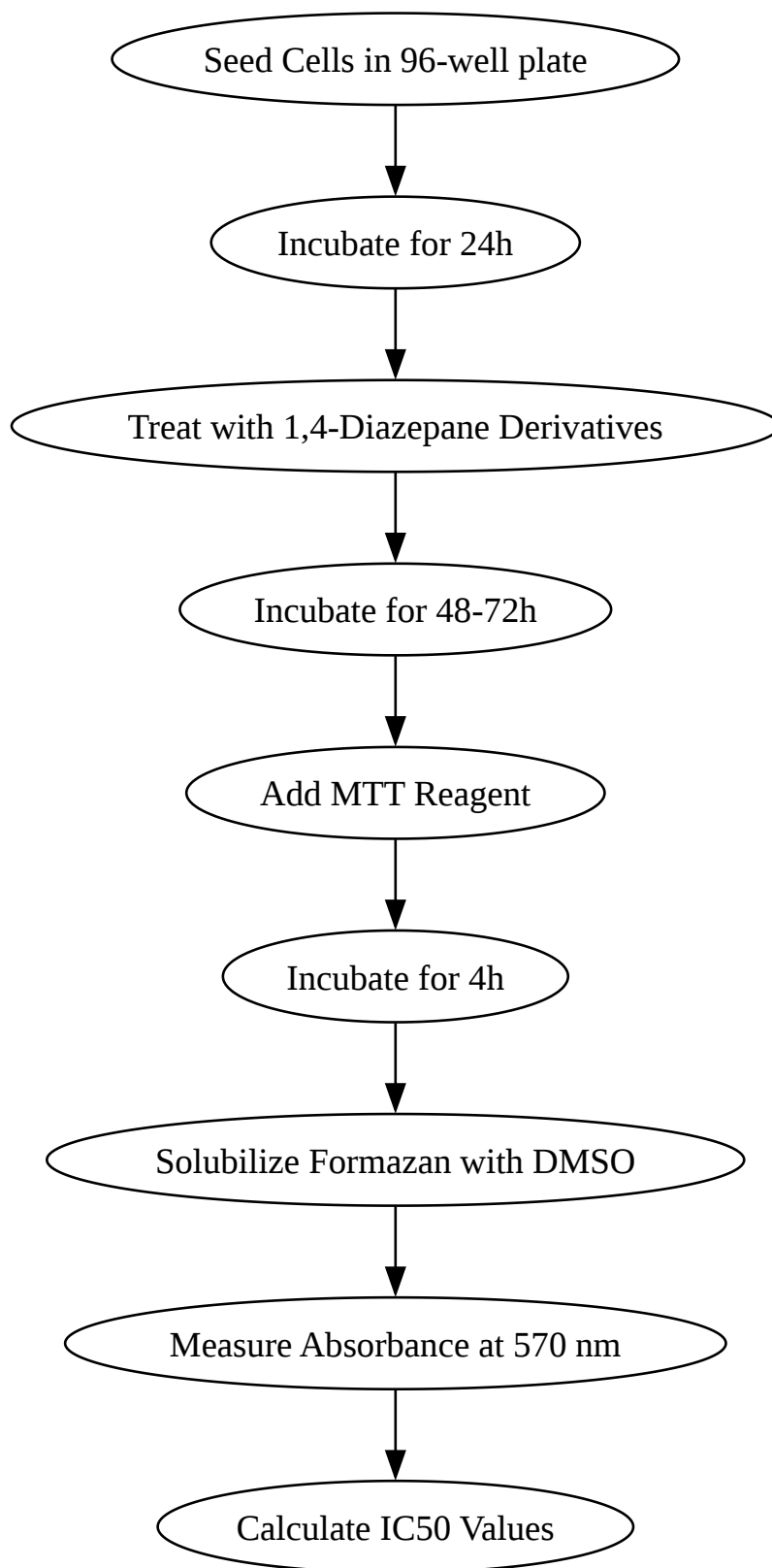
Materials:

- 96-well cell culture plates
- Cancer cell line of interest (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 1,4-diazepane derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the 1,4-diazepane derivatives in complete medium. Replace the medium in the wells with 100 μ L of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using appropriate software.



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Conclusion

The 1,4-diazepane scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy in cell-based assays as high-affinity sigma receptor modulators with low cytotoxicity and as potent anti-cancer agents. While further research is needed to explore their potential as acetylcholinesterase inhibitors, the existing data strongly supports the continued investigation of 1,4-diazepane derivatives in drug discovery programs. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in this field.

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